molecular formula C18H15F3N6O2S B2645273 2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-36-2

2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2645273
CAS No.: 1396749-36-2
M. Wt: 436.41
InChI Key: QZKGPJDOKZGRNQ-UHFFFAOYSA-N
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Description

2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is an organic compound with multifaceted applications in the realms of chemistry, biology, medicine, and industry. Noteworthy for its structural complexity, it offers significant opportunities for chemical synthesis and research exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically begins with the reaction of 2-mercaptobenzamide with 4-aminobenzoic acid to form an intermediate. This intermediate undergoes further modification through reaction with 2,2,2-trifluoroethyl bromide under basic conditions to yield the final product.

Industrial Production Methods:

In industrial settings, this compound is produced through a series of controlled, scaled-up reactions, ensuring purity and consistency. The multi-step process involves rigorous quality checks at each stage to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

  • Reduction: : It can be reduced, particularly at the amide or tetrazole moieties, under controlled conditions.

  • Substitution: : Halogenation or alkylation reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution agents: : Halides like bromine, alkyl halides for alkylation.

Major Products:

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted tetrazole derivatives, each with distinct properties and applications.

Scientific Research Applications

2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide finds applications in several research areas:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Acts as a probe for studying enzyme activities and protein interactions.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

The mechanism of action primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group and tetrazole ring enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

  • 2-(4-(2-Aminobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: : Lacks the methylthio group, affecting its activity.

  • 2-(4-(2-(Methylthio)benzamido)phenyl)-N-ethyl-2H-tetrazole-5-carboxamide: : Absence of trifluoroethyl group alters its binding properties.

By understanding and exploiting the unique properties of 2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, researchers can advance scientific knowledge and develop innovative applications in various fields.

Properties

IUPAC Name

2-[4-[(2-methylsulfanylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O2S/c1-30-14-5-3-2-4-13(14)16(28)23-11-6-8-12(9-7-11)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGPJDOKZGRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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